

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride

CAS number

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Compound of Interest

Compound Name: 4-(1-Aminoethyl)benzonitrile hydrochloride

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An In-depth Technical Guide to **(S)-4-(1-Aminoethyl)benzonitrile hydrochloride**: A Key Chiral Building Block in Modern Drug Development

Executive Summary

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a high-value chiral amine intermediate critical to the pharmaceutical industry. Its stereospecific structure makes it an essential building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), most notably in the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, robust methods for its synthesis and chiral resolution, analytical characterization protocols, its role in the mechanism of DPP-4 inhibition, and essential safety and handling procedures. Our focus is on the causality behind the methodologies, providing field-proven insights to ensure reproducibility and quality.

Introduction: The Strategic Importance of Chiral Amines

In pharmaceutical synthesis, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be

inactive or even cause adverse effects.[\[1\]](#)[\[2\]](#) Chiral amines are foundational building blocks for introducing this necessary stereospecificity into drug candidates.[\[3\]](#)[\[4\]](#)[\[5\]](#)

(S)-4-(1-Aminoethyl)benzonitrile, as its hydrochloride salt, serves as a quintessential example of such a building block. It combines a chiral ethylamine moiety with a benzonitrile group. The nitrile functionality is a versatile chemical handle and is present in numerous pharmaceuticals, often acting as a bioisostere for a carbonyl group or participating in key binding interactions within an enzyme's active site.[\[6\]](#) The primary amine provides a nucleophilic center for further synthetic elaboration, making this compound a strategic intermediate for constructing more complex molecular architectures with a defined stereocenter.

Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's properties are the bedrock of reproducible science. All experimental work should begin with confirmation of the material's identity and purity against established specifications.

Identifier / Property	Value	Source
CAS Number	911372-80-0	[7] [8] [9] [10] [11]
Molecular Formula	C ₉ H ₁₁ ClN ₂	[7] [8] [10] [11]
Molecular Weight	182.65 g/mol	[8] [9] [10] [11]
IUPAC Name	4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride	[12] [13]
SMILES	--INVALID-LINK-- (N)c1ccc(cc1)C#N.Cl	[8] [14]
MDL Number	MFCD16295138	[8] [9] [11]
Appearance	White to off-white solid	Inferred from supplier data
Purity	Typically ≥97% or ≥99%	[7] [9]

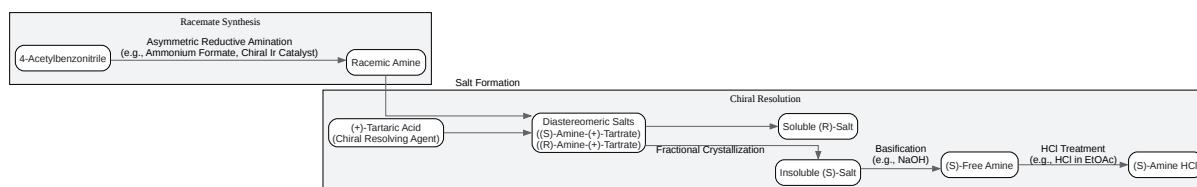
Synthesis and Chiral Resolution

The industrial value of a chiral intermediate is contingent on a scalable and efficient synthesis route that guarantees high enantiomeric purity. The synthesis of **(S)-4-(1-Aminoethyl)benzonitrile hydrochloride** typically involves two core stages: the formation of the racemic amine followed by chiral resolution.

Synthesis of Racemic 4-(1-Aminoethyl)benzonitrile

The most direct pathway is the asymmetric reductive amination of the prochiral ketone, 4-acetylbenzonitrile. This method transforms the ketone into the amine in a single conceptual step, with the stereochemistry being induced by a chiral catalyst.

A representative reaction involves treating 4-acetylbenzonitrile with an ammonia source (like ammonium formate) and a reducing agent in the presence of a chiral transition metal catalyst. [15]



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Caption: General workflow for synthesis and chiral resolution.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust and widely used industrial method for separating enantiomers.[\[16\]](#) It leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility.

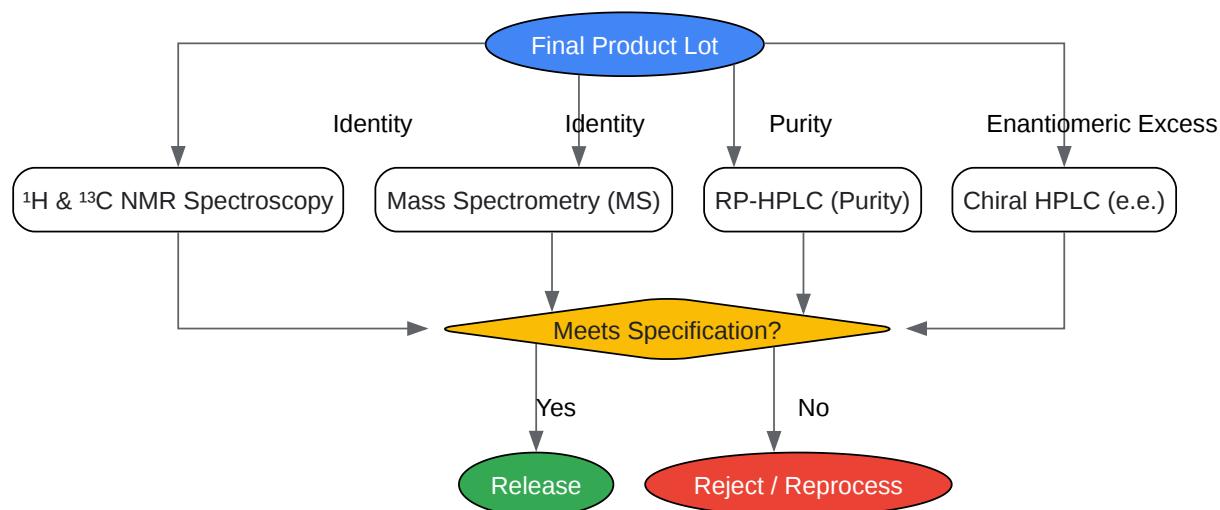
Protocol: Chiral Resolution of 4-(1-Aminoethyl)benzonitrile

This protocol is a representative methodology. Specific solvents, temperatures, and equivalents must be optimized for scale and purity targets.

- **Salt Formation:** Dissolve the racemic 4-(1-aminoethyl)benzonitrile free base in a suitable solvent, such as methanol or ethanol. Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, like (+)-tartaric acid. The choice of resolving agent is critical and often determined empirically; tartaric acid is a common choice for resolving amines.[\[16\]](#)
- **Fractional Crystallization:** Heat the mixture to ensure complete dissolution, then allow it to cool slowly. One diastereomeric salt (e.g., the (S)-amine-(+)-tartrate) will be less soluble and will preferentially crystallize out of the solution. The rate of cooling is a critical parameter; slow cooling promotes the formation of larger, purer crystals.
- **Isolation:** Isolate the precipitated crystals by filtration. The solid should be washed with a small amount of cold solvent to remove residual soluble diastereomer. At this stage, the enantiomeric excess (e.e.) of the crystalline salt should be checked (e.g., by chiral HPLC). Recrystallization may be necessary to achieve the desired e.e.
- **Liberation of the Free Amine:** Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base, such as sodium hydroxide, to deprotonate the amine and break the salt. The free (S)-amine will partition into the organic layer.
- **Formation of the Hydrochloride Salt:** Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent like ethyl acetate.[\[17\]](#) **(S)-4-(1-Aminoethyl)benzonitrile hydrochloride** will precipitate as a solid.
- **Final Isolation:** Collect the final product by filtration, wash with a non-polar solvent (e.g., hexane) to remove process impurities, and dry under vacuum.

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the final product.



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Caption: Quality control analytical workflow.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming molecular structure.[18]

Protocol: ^1H NMR Characterization

- Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The acidic amine protons are often broad or exchange with D₂O.
- Acquisition: Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.

- Interpretation: The expected spectrum should show distinct signals corresponding to the different proton environments.

Proton Environment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Methyl (CH_3)	~1.5 - 1.7	Doublet	3H
Methine (CH)	~4.5 - 4.7	Quartet	1H
Aromatic (meta to CN)	~7.6 - 7.8	Doublet	2H
Aromatic (ortho to CN)	~7.9 - 8.1	Doublet	2H
Amine (NH_3^+)	~8.5 - 9.5 (Broad)	Singlet	3H

Note: Exact chemical shifts can vary based on solvent and concentration.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the free base. Using electrospray ionization (ESI) in positive mode, the expected $[\text{M}+\text{H}]^+$ ion for the free amine ($\text{C}_9\text{H}_{10}\text{N}_2$) would be observed.

- Expected $[\text{M}+\text{H}]^+$: 147.09 (for $\text{C}_9\text{H}_{11}\text{N}_2^+$)

Application in Drug Development: DPP-4 Inhibition

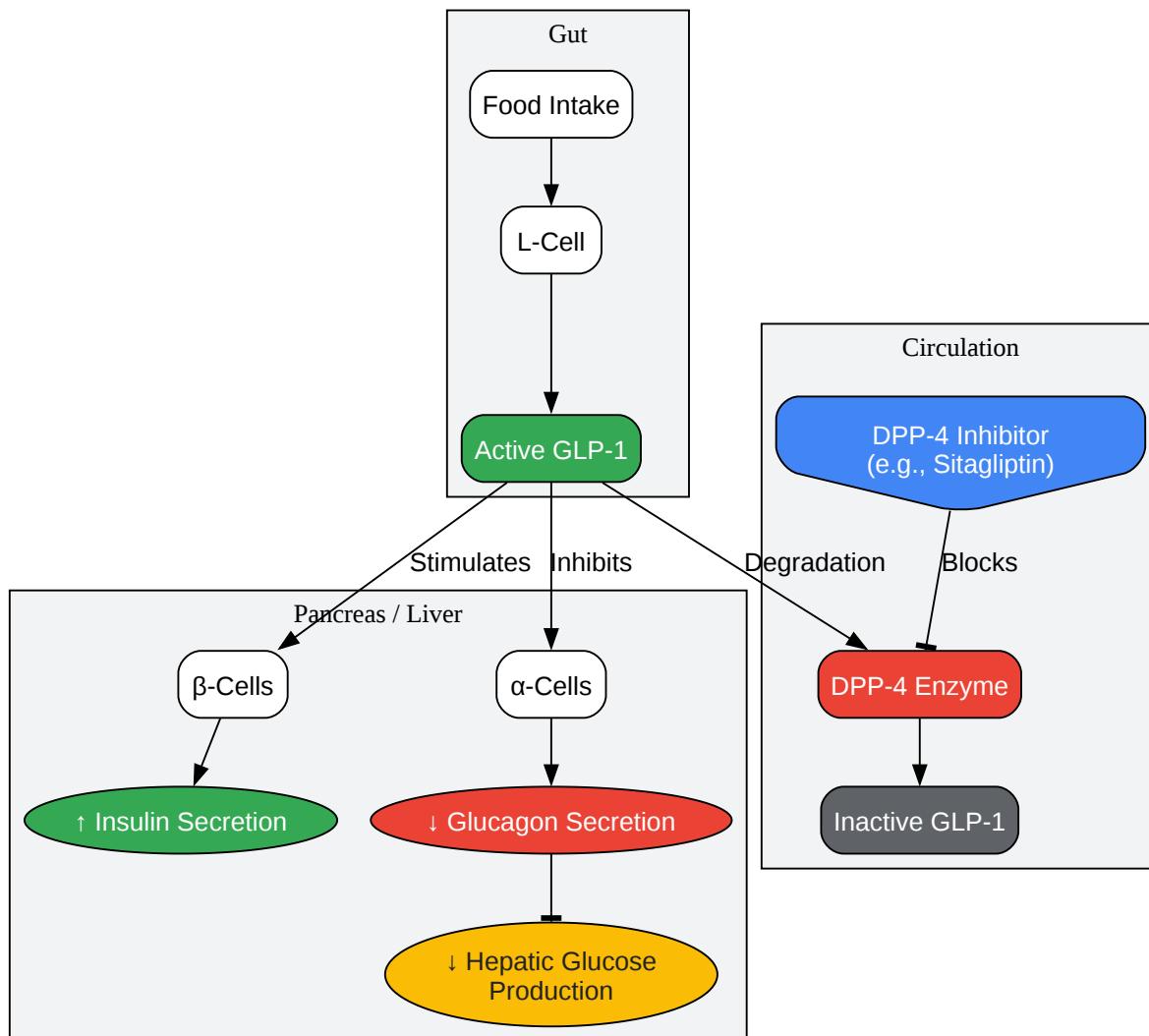
(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a known intermediate in the synthesis of DPP-4 inhibitors.^[7] These oral antihyperglycemic agents are a cornerstone of therapy for type 2 diabetes mellitus.^[19]

Mechanism of Action

The therapeutic effect of DPP-4 inhibitors is mediated by the incretin system.^[20]

- Incretin Hormones: In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^[21]

- Incretin Action: GLP-1 and GIP stimulate the pancreas to increase insulin secretion in a glucose-dependent manner and suppress the release of glucagon, which in turn reduces hepatic glucose production.[20][21]
- DPP-4 Inactivation: The enzyme DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological half-life to only a few minutes.[20][22]
- Inhibitor Effect: DPP-4 inhibitors block the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This prolongs the action of endogenous incretins, leading to improved glycemic control.[22][23]



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Caption: The DPP-4 inhibition pathway for glycemic control.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling.[24][25][26][27][28]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[24][28]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[26][28] Avoid contact with skin and eyes.[24] Wash hands thoroughly after handling. [24][27]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][26]

GHS Hazard Information Summary:

Code	Hazard Statement
H302	Harmful if swallowed.[12][25]
H315	Causes skin irritation.[12][25]
H319	Causes serious eye irritation.[12][25]
H335	May cause respiratory irritation.[12][25]

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[25][26]
- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[24][28]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[24]

- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
[\[24\]](#)[\[28\]](#)

Conclusion

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is more than a catalog chemical; it is a precisely engineered tool for modern medicinal chemistry. Its value lies in its stereochemically defined structure, which enables the efficient and predictable synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling is essential for any research or development team aiming to leverage this key intermediate in their drug discovery pipeline. The methodologies and insights provided in this guide serve as a robust foundation for the successful application of this compound in creating next-generation therapeutics.

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